6-Ethyl-3-octanol

Description

Significance of Branched Chain Alcohols in Organic Chemistry

Branched-chain alcohols are aliphatic alcohols possessing a non-linear carbon chain. solubilityofthings.com The presence of alkyl branches influences several key physical and chemical properties compared to their straight-chain isomers. For instance, branching generally leads to lower boiling points due to reduced efficiency in molecular packing and weaker dispersion forces between molecules. jove.comontosight.ai Conversely, branched alcohols often exhibit higher solubility in water than their linear counterparts of similar molecular weight because the branching reduces the surface area of the hydrophobic nonpolar region, making solvation by water molecules more favorable. jove.com

These altered properties impact their behavior in reactions, their use as solvents, and their roles in various applications. Branched alcohols are valuable in the production of surfactants, lubricants, and personal care products, where properties like lower pour points, superior wetting power, and specific foaming characteristics are advantageous. ontosight.aiexxonmobilchemical.com Their unique structural features also make them interesting targets for synthesis and studies involving stereochemistry.

Overview of 6-Ethyl-3-octanol and its Structural Context

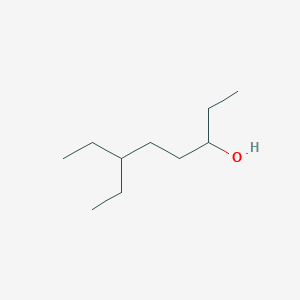

This compound is a specific branched-chain alcohol with the molecular formula C₁₀H₂₂O. chemeo.comnih.govnist.gov Its structure consists of an octane (B31449) chain with a hydroxyl group attached to the third carbon atom and an ethyl group attached to the sixth carbon atom. ontosight.ai This arrangement classifies this compound as a secondary alcohol, as the carbon atom bearing the hydroxyl group is bonded to two other carbon atoms. The presence of the ethyl branch at the C6 position further contributes to its specific steric and electronic environment, differentiating it from other octanol (B41247) isomers. The IUPAC name for this compound is 6-ethyloctan-3-ol. nih.gov It has a molecular weight of 158.28 g/mol . chemeo.comnih.govnist.govncats.io

Scope of Current Academic Research on this compound

Current academic research involving this compound explores various aspects of its chemistry, including its synthesis, physical and chemical properties, and potential applications. Studies may focus on developing efficient synthetic routes to selectively produce this specific isomer, potentially in enantiomerically pure forms due to the presence of a chiral center at the C3 position. researchgate.net Research also investigates its physical properties, such as boiling point, solubility, and spectroscopic data (e.g., mass spectrometry, NMR, IR), to better understand its behavior and for identification purposes. chemeo.comnist.govchegg.com

Furthermore, the unique structure of this compound suggests potential areas of application, although research in this specific area appears to be less extensive compared to more common branched alcohols. Some general research on similar branched alcohols indicates potential uses in areas like pharmaceuticals, biotechnology, and materials science, often related to their surface-active properties or ability to act as intermediates in the synthesis of more complex molecules. ontosight.aiontosight.ai Investigations into the reactions this compound undergoes, such as oxidation or substitution, are also relevant for its utilization in organic synthesis. While detailed research findings specifically on this compound's biological or pharmacological activities are not extensively reported in the provided search results, the study of related branched alcohols suggests this could be an area for future exploration. ontosight.ai

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are determined by its molecular structure, including the hydroxyl group and the branched hydrocarbon chain.

Basic Physicochemical Data

Based on computational predictions and available data, several physicochemical properties of this compound have been reported:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₂O | - | PubChem, Cheméo |

| Molecular Weight | 158.28 | g/mol | PubChem, Cheméo |

| CAS Registry Number | 19781-27-2 | - | PubChem, Cheméo |

| IUPAC Name | 6-ethyloctan-3-ol | - | PubChem |

| Boiling Point (Normal) | 519.50 | K | Joback Calculated chemeo.com |

| Melting Point (Normal) | 233.28 | K | Joback Calculated chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 53.76 | kJ/mol | Joback Calculated chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 2.974 | - | Crippen Calculated chemeo.com |

| Log10 Water Solubility (log10WS) | -3.14 | mol/l | Crippen Calculated chemeo.com |

| Critical Temperature (Tc) | 683.75 | K | Joback Calculated chemeo.com |

| Critical Pressure (Pc) | 2333.78 | kPa | Joback Calculated chemeo.com |

| Critical Volume (Vc) | 0.603 | m³/kmol | Joback Calculated chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -108.38 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -412.52 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 18.70 | kJ/mol | Joback Calculated chemeo.com |

| McGowan's Characteristic Volume (McVol) | 157.630 | ml/mol | McGowan Calculated chemeo.com |

These values, particularly those that are calculated, provide theoretical insights into the compound's behavior and can be used for further modeling and prediction.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds like this compound. Available data includes:

Mass Spectrometry (Electron Ionization): Mass spectra provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. nist.govchegg.com

NMR Spectra: ¹³C NMR spectra are available, offering details about the carbon framework of the molecule. nist.gov

IR Spectra: Both FTIR (Fourier-Transform Infrared) and Vapor Phase IR spectra have been recorded, providing information about the functional groups present in the molecule, particularly the characteristic O-H stretch of the alcohol group. nist.gov

Raman Spectra: Raman spectral data is also available, offering complementary vibrational information to IR spectroscopy. nist.gov

These spectroscopic fingerprints are invaluable for confirming the identity and purity of synthesized or isolated this compound.

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various organic reactions, and the compound itself can undergo characteristic alcohol reactions.

Common Synthetic Routes

While specific detailed procedures for this compound synthesis are not extensively detailed in the provided search results, general methods for synthesizing branched secondary alcohols are applicable. One common approach involves the reduction of the corresponding ketone. For this compound, this would involve the reduction of 6-ethyl-3-octanone. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for this transformation. Catalytic hydrogenation of the ketone using catalysts like palladium on carbon (Pd/C) under pressure is also a viable industrial method.

Another potential route could involve a Grignard reaction, where an appropriate Grignard reagent reacts with a suitable aldehyde or ketone to form a tertiary alcohol, or in some cases, a secondary alcohol after workup. However, a direct and efficient Grignard route specifically to 6-ethyl-3-octan-3-ol from readily available precursors would require careful consideration of regioselectivity.

Hydroboration-oxidation of an appropriately substituted alkene could also yield a branched alcohol. Biocatalytic synthesis using enzymes is another emerging area for the preparation of chiral alcohols.

Key Chemical Transformations

As a secondary alcohol, this compound can participate in several key chemical transformations:

Oxidation: Secondary alcohols can be oxidized to ketones. byjus.com this compound can be oxidized to 6-ethyl-3-octanone using various oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄).

Substitution Reactions: The hydroxyl group can be replaced by other functional groups. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding alkyl chloride, 6-ethyl-3-octyl chloride.

Dehydration: Under acidic conditions, alcohols can undergo dehydration to form alkenes. byjus.com Dehydration of this compound would likely yield a mixture of alkene isomers.

Esterification: Alcohols react with carboxylic acids or their derivatives to form esters. solubilityofthings.com

These reactions are fundamental in organic synthesis and allow for the conversion of this compound into other valuable compounds.

Research Applications and Potential of this compound

While specific documented applications of this compound in published research are not extensively detailed in the provided search results, its structural characteristics and the known uses of related branched alcohols suggest potential areas of application and ongoing research interest.

Use as a Building Block in Organic Synthesis

This compound can serve as a chiral building block in the synthesis of more complex organic molecules. The presence of the stereogenic center at the C3 position allows for the synthesis of enantiomerically enriched or pure compounds, which are particularly important in the pharmaceutical and fine chemical industries. Research into the synthesis of chiral liquid crystals has utilized chiral centers based on 3-octanol (B1198278) derivatives, indicating the potential for this compound in similar applications. researchgate.net

Its reactivity, including oxidation, substitution, and esterification, enables its transformation into various intermediates for the construction of diverse molecular architectures. byjus.com

Potential in Materials Science and Other Fields

Branched-chain alcohols, in general, find applications in materials science, particularly in the production of surfactants and lubricants, due to their influence on properties like surface tension, emulsification, and viscosity. ontosight.aiexxonmobilchemical.com While direct research on this compound in these specific applications is not prominent in the search results, its branched structure suggests potential utility in similar areas.

The unique structure of this compound has also been mentioned in the context of potential applications in biotechnology and materials science more broadly, although specific examples are not provided. ontosight.ai Further research would be needed to fully explore these potential applications.

Areas for Future Research

Based on the limited specific research findings available for this compound, several areas warrant future investigation:

Detailed Synthesis Studies: Developing more efficient and stereoselective synthetic routes to access both enantiomers of this compound.

Comprehensive Physical Property Characterization: Experimental determination of key physical properties to complement existing calculated data.

Exploration of Biological Activities: Investigating potential antimicrobial, anti-inflammatory, or antioxidant properties, drawing inspiration from research on similar branched alcohols. ontosight.ai

Applications in Materials Science: Evaluating its performance as a component in surfactants, lubricants, or other functional materials.

Use as a Chiral Auxiliary: Exploring its utility as a chiral auxiliary in asymmetric synthesis.

These areas represent opportunities to expand the understanding and potential applications of this compound in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-9(5-2)7-8-10(11)6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZFCOOWAQHCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-27-2 | |

| Record name | 3-Octanol, 6-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-3-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 6 Ethyl 3 Octanol

Chemical Synthesis Approaches for Branched Octanols

The construction of branched-chain alcohols like 6-ethyl-3-octanol fundamentally relies on the formation of new carbon-carbon bonds. A primary and versatile method for achieving this is the Grignard reaction. libretexts.orgorganic-chemistry.org This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.orgorganicchemistrytutor.com For the synthesis of this compound, a plausible Grignard-based retrosynthetic analysis would disconnect the molecule at the C3-C4 bond, suggesting the reaction between an ethyl magnesium halide and 2-ethylhexanal, or alternatively, a disconnection at the C2-C3 bond, implying the reaction of a propyl magnesium halide with 5-ethyl-2-pentanone. The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. libretexts.orgorganic-chemistry.org

Another significant strategy involves the β-alkylation of secondary alcohols with primary alcohols, a process facilitated by iridium catalysts. This method proceeds through a sequence of hydrogen-transfer reactions and an aldol (B89426) condensation, effectively elongating the carbon chain and introducing branching. organic-chemistry.org

The table below illustrates a conceptual Grignard reaction for synthesizing a branched octanol (B41247).

| Reactant 1 (Grignard Reagent) | Reactant 2 (Carbonyl Compound) | Product (after acidic workup) | Alcohol Type |

| Ethylmagnesium Bromide | 2-Ethylhexanal | This compound | Secondary |

| Propylmagnesium Bromide | 5-Ethyl-2-pentanone | This compound | Tertiary (Isomer) |

| This table represents a conceptual pathway and not a specific synthesis of this compound. |

Catalytic Reactions in Alcohol Synthesis

Catalysis plays a pivotal role in modern alcohol synthesis, offering efficient and selective routes. Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds (aldehydes and ketones) and esters to alcohols. organicreactions.orglibretexts.org For instance, the hydrogenation of a suitable ketone precursor over a metal catalyst like platinum, palladium, or nickel would yield a secondary alcohol. youtube.com Copper chromium oxide is a particularly effective catalyst for the hydrogenation of esters to alcohols under pressure. organicreactions.org

More recently, the direct hydrogenation of carbon dioxide (CO2) to produce higher alcohols has emerged as a promising sustainable pathway. rsc.orgacs.org These reactions often employ multifunctional catalysts, such as copper-iron-zinc systems, which can facilitate the reverse water-gas shift reaction to produce carbon monoxide (CO) in situ, followed by CO insertion and hydrogenation to form C2+ alcohols. acs.org The synergy between different active sites on the catalyst is crucial for the selective formation of higher alcohols over methane (B114726) or methanol. acs.org

The following table summarizes key catalytic reactions for alcohol synthesis.

| Reaction Type | Substrate | Catalyst Example | Product Type |

| Catalytic Hydrogenation | Aldehyde/Ketone | Platinum, Palladium, Nickel | Primary/Secondary Alcohol |

| Ester Hydrogenation | Ester | Copper Chromium Oxide | Primary Alcohol |

| CO2 Hydrogenation | Carbon Dioxide & Hydrogen | Cs-promoted Cu-Fe-Zn | Mixture of Higher Alcohols |

Enantioselective and Stereocontrolled Synthesis Pathways

Since this compound possesses a chiral center at the C3 position (and potentially at C6 depending on the stereochemistry), its synthesis can lead to different stereoisomers. Enantioselective and stereocontrolled synthesis methods are therefore critical for producing a single, desired stereoisomer. libretexts.org

One powerful approach is the use of biocatalysts, particularly alcohol dehydrogenases (ADHs). frontiersin.org These enzymes can catalyze the stereoselective reduction of a prochiral ketone precursor to a specific enantiomer of the corresponding secondary alcohol. tandfonline.comtue.nl By selecting the appropriate ADH and reaction conditions, it is possible to obtain high enantiomeric excess of either the (R) or (S) alcohol. frontiersin.orgtandfonline.com

Asymmetric synthesis using chiral catalysts or auxiliaries is another major strategy. numberanalytics.com For example, the Sharpless asymmetric epoxidation allows for the creation of chiral epoxides from allylic alcohols, which can then be opened to form chiral diols. libretexts.org While not a direct route to this compound, the principles of using a chiral catalyst (like a titanium-diethyl tartrate complex) to control the stereochemical outcome of a reaction are broadly applicable. libretexts.org Similarly, stereocontrolled additions to carbonyls can be achieved using chiral boronates, which react with aldehydes to form homoallylic alcohols with high diastereoselectivity. acs.org

| Method | Key Reagent/Catalyst | Stereochemical Control | Typical Product |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Enantioselective | Chiral Secondary Alcohol tandfonline.comtue.nl |

| Asymmetric Epoxidation | Ti(OiPr)4, Diethyl Tartrate | Enantioselective | Chiral Epoxide/Diol libretexts.org |

| Crotylboronation | Chiral Crotylboronates | Diastereoselective | β-Methylhomoallyl Alcohol acs.org |

Development of Novel Synthetic Routes to Related Alcohols

The field of organic synthesis is continuously evolving, with new methods being developed to construct complex molecules like branched alcohols more efficiently. One area of active research is the use of transition-metal-catalyzed C-H bond activation and functionalization. For instance, cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes has been developed to create allenyl alcohols with high stereoselectivity. nih.gov This type of reaction forms multiple carbon-carbon bonds in a single operation, offering a highly atom-economical route to complex alcohol structures.

Another innovative approach is the Guerbet reaction, which involves the base-catalyzed condensation of alcohols to produce higher-molecular-weight, branched alcohols. A patent describes a process for producing 1-octanol (B28484) by contacting ethanol (B145695) and n-hexanol with a specific mixed metal oxide catalyst derived from hydrotalcite, containing metals like gallium and palladium. google.com While targeting a linear alcohol, the underlying principle of coupling lower alcohols to form higher ones represents a significant strategy that can be adapted to produce branched structures. organic-chemistry.org The development of catalysts for the direct conversion of syngas (a mixture of CO and H2) into higher alcohols also remains a major goal, though selective synthesis of a specific branched isomer is still a significant challenge. nrel.govdtu.dk

Advanced Analytical Chemistry of 6 Ethyl 3 Octanol

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the analysis of 6-Ethyl-3-octanol, providing both separation and identification capabilities. The volatility of this compound makes it amenable to GC analysis. GC-MS is widely used for identifying this compound, often as a trimethylsilyl (B98337) (TMS) derivative to enhance volatility and thermal stability . Key markers for identification include retention time and characteristic mass spectral fragmentation patterns . For instance, the TMS derivative of a related compound, 6-Ethyl-3-decanol, showed a retention time of 36.712 minutes in GC-MS analysis . The mass spectrum of this compound typically exhibits characteristic ions that aid in its identification nih.govnist.govnist.gov. The NIST database provides GC-MS data for 3-Octanol (B1198278), 6-ethyl-, listing key m/z values such as 69, 59, and 55 nih.gov. GC-MS is also applied for the quantification of alcohol products by comparison to authentic standards and using calibration curves rsc.org.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) Applications

For the analysis of this compound in complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers significant advantages. GCxGC provides enhanced separation capacity compared to traditional one-dimensional GC, dispersing coeluting compounds across a two-dimensional plane based on different stationary phase chemistries mdpi.complos.orggcms.czresearchgate.net. This is particularly useful when analyzing samples containing numerous isomers or compounds with similar boiling points, which might coelute in 1D GC plos.orggcms.czresearchgate.net.

The coupling with TOF-MS is crucial for GCxGC applications. TOF-MS provides high acquisition rates, allowing for the collection of numerous mass spectra across narrow GCxGC peaks, which is essential for preserving the chromatographic resolution achieved in the second dimension mdpi.complos.org. The rich spectral data generated by TOF-MS, combined with deconvolution algorithms, aids in the identification of compounds even within complex coelutions plos.orggcms.cz. GCxGC-TOF-MS has been successfully applied in the analysis of complex samples in various fields, including environmental and biological matrices, where this compound might be present at trace levels plos.orgresearchgate.netnih.gov. This technique enhances the ability to detect and identify this compound within intricate volatile profiles.

Advanced Spectroscopic Characterization (beyond basic identification)

Beyond basic identification by GC-MS, advanced spectroscopic techniques are vital for the comprehensive characterization and structural elucidation of this compound, particularly for confirming its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for confirming the structure of this compound and studying its stereoisomers thegoodscentscompany.comfishersci.casigmaaldrich.comthegoodscentscompany.com. ¹H NMR provides information on the different proton environments within the molecule, including their chemical shifts, splitting patterns, and integration, which can be used to confirm the connectivity of atoms. For alcohols, the signal for the hydroxyl proton is particularly informative, although its chemical shift can vary depending on the solvent and concentration . ¹³C NMR provides information on the carbon skeleton, with each unique carbon atom giving a distinct signal nih.govthegoodscentscompany.comnih.govspectrabase.com. Analysis of the chemical shifts and multiplicities in ¹³C NMR, often coupled with distortionless enhancement by polarization transfer (DEPT) experiments, helps confirm the presence and type of carbon atoms (methyl, methylene, methine, quaternary) in this compound. NMR spectroscopy is essential for unequivocally confirming the synthesized product or characterizing isolated samples, and it can provide insights into the stereochemical composition by analyzing the signals of diastereomers, if present thegoodscentscompany.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups and molecular vibrations of this compound nih.govnist.govthegoodscentscompany.comfishersci.cathegoodscentscompany.comnih.govfoodb.cachemicalbook.comchemicalbook.com. IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹, indicating hydrogen bonding in condensed phases nih.govnist.govnih.gov. Other characteristic bands in the IR spectrum correspond to C-H stretching and bending vibrations, as well as C-O stretching vibrations nih.govnist.govnih.gov. Raman spectroscopy provides information about molecular vibrations that are often symmetric and thus complementary to IR-active vibrations. While specific data for this compound's Raman spectrum were noted nih.govnist.gov, detailed peak assignments for this specific compound in the provided snippets are limited. However, for alcohols in general, Raman spectroscopy can provide valuable data on the carbon skeleton vibrations and C-C stretching modes chemicalbook.comchemicalbook.comresearchgate.net. Combined IR and Raman analysis offers a more complete picture of the vibrational modes of this compound, aiding in its identification and structural confirmation.

Methodological Developments in Trace Analysis and Quantification

Methodological developments in the trace analysis and quantification of this compound primarily focus on enhancing sensitivity and selectivity in complex matrices. The application of GCxGC-TOF-MS is a significant development in this area, allowing for the detection and quantification of trace levels of this compound in challenging samples such as biological fluids, environmental extracts, and food products nih.govchemicalbook.com. Sample preparation techniques, such as Solid Phase Microextraction (SPME), are often coupled with GCxGC-TOF-MS to concentrate volatile and semi-volatile compounds, improving detection limits mdpi.comgcms.cz.

Quantification in trace analysis often involves the use of internal standards and calibration curves generated from authentic samples rsc.org. For complex matrices analyzed by GCxGC, quantification can be performed using the data from the TOF-MS, often utilizing deconvoluted ion chromatograms to improve accuracy even with coeluting peaks gcms.cz. Methodological research in this area aims to optimize sample preparation, chromatographic separation parameters (column selection, temperature programs, modulation times in GCxGC), and detection settings to achieve lower detection limits and more accurate quantification of this compound in various sample types. The need for sensitive and selective methods is particularly important when analyzing samples where this compound is present as a minor component within a complex chemical profile.

Computational and Theoretical Chemical Studies of 6 Ethyl 3 Octanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior, reactivity, and structural properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into electron distribution, molecular orbital energies, and conformational stability.

Ab Initio Methods and Energetic Conformations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. They are used to determine the energetic landscapes of flexible molecules by calculating the energies of different spatial arrangements (conformations). For 6-Ethyl-3-octanol, which possesses significant conformational flexibility due to its rotatable bonds, such studies would be crucial for identifying the most stable, low-energy conformers that dictate its physical and chemical properties. However, no published research detailing ab initio calculations to determine the energetic conformations of this compound could be located.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a solvent like this compound, MD simulations could reveal important information about its liquid-state structure, diffusion coefficients, and interactions with other molecules. Studies on other long-chain and branched alcohols have used MD to investigate properties like hydrogen-bond networking and aggregation behavior. At present, there are no specific molecular dynamics simulation studies in the scientific literature that focus on this compound to provide data on its dynamic behavior or bulk properties.

Theoretical Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. Theoretical and computational approaches, often termed Quantitative Structure-Activity Relationships (QSAR), use molecular descriptors to build predictive models. While general QSAR and QSPR (Quantitative Structure-Property Relationship) models have been developed for classes of aliphatic alcohols to predict properties like toxicity or boiling point, a specific SAR or QSAR study focusing on this compound and its unique structural features is not available in the literature. mdpi.comnih.gov Such a study would require a dataset of related compounds and their activities, which has not been compiled or analyzed for this specific molecule.

Prediction and Validation of Physicochemical Descriptors through Computational Methods

Computational methods are routinely used to predict key physicochemical properties that are essential for chemical assessment and modeling. Public chemical databases often provide such computationally derived descriptors. For this compound, several basic physicochemical properties have been predicted and are available in databases like PubChem. These descriptors are calculated using established algorithms and provide estimates for properties that may not have been experimentally measured.

One Russian journal article presents a table listing an experimental boiling point of 472.00 K and a calculated boiling point of 472.25 K for this compound, though the specific computational method used for this prediction is not detailed in the available text. buketov.edu.kz

The table below summarizes some of the key physicochemical descriptors for this compound that have been predicted using computational methods and are available in public databases.

| Physicochemical Descriptor | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 158.28 g/mol | PubChem |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 3.6 | PubChem (Computed by XLogP3 3.0) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed by Cactvs) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed by Cactvs) |

| Rotatable Bond Count | 7 | PubChem (Computed by Cactvs) |

| Exact Mass | 158.167065 g/mol | PubChem |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | PubChem (Computed by Cactvs) |

| Refractive Index | 1.438 | Scribd |

| Density | 0.836 g/mL | Scribd |

Biotechnological Production and Biotransformation of Octanols

Microbial Production of Long-Chain Alcohols

Microbial cell factories, such as engineered bacteria and cyanobacteria, have been explored for the sustainable production of long-chain alcohols, including 1-octanol (B28484). Various metabolic pathways can be leveraged or engineered for this purpose.

One approach involves extending the CoA-dependent pathways. For instance, engineered Escherichia coli strains have been developed to produce long-chain alcohols like 1-pentanol (B3423595), 1-hexanol (B41254), 1-heptanol, and 1-octanol directly from glucose by modifying pathways related to keto-acid metabolism and fatty acid biosynthesis researchgate.netfrontiersin.org. Production of 1-hexanol and 1-pentanol has also been achieved by extending the CoA-dependent 1-butanol (B46404) pathway researchgate.net. Another strategy involves the reversal of the β-oxidation pathway, where carbon chain elongation proceeds via acyl-CoA intermediates frontiersin.orgfrontiersin.org. This pathway has been used to obtain 1-octanol in E. coli frontiersin.org.

Production of 1-octanol in E. coli has also been demonstrated through a high-flux thioesterase route. This pathway involves the action of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase to convert octanoyl-ACP to 1-octanol nsf.gov. Engineered E. coli strains expressing these enzymes have achieved notable titers of 1-octanol from glycerol (B35011) nsf.gov.

Cyanobacteria are also being investigated as hosts for the renewable production of 1-octanol, utilizing sunlight and CO₂ as carbon sources. Engineered Synechocystis sp. PCC 6803 strains expressing key enzymes from the 1-octanol pathway have shown improved productivity and genetic stability acs.org.

Co-culture systems have also been explored. A continuous co-culture of Clostridium ljungdahlii and Clostridium kluyveri has shown the ability to produce longer-chain alcohols, including n-butanol, n-hexanol, and n-octanol, from syngas (carbon monoxide and hydrogen) frontiersin.org. In this system, C. ljungdahlii ferments syngas into acetate (B1210297) and ethanol (B145695), which are then used by C. kluyveri for chain elongation via the reverse β-oxidation pathway, followed by reduction to the corresponding alcohols frontiersin.org.

Research findings indicate varying production titers for 1-octanol in different microbial systems:

| Microorganism | Pathway/Approach | Carbon Source | Titer (mg/L) | Reference |

| E. coli (engineered) | Reverse β-oxidation | Glucose | ~100 | frontiersin.org |

| E. coli (engineered) | Threonine metabolism pathway extension | Threonine | ~2 | frontiersin.org |

| E. coli (engineered) | Thioesterase route | Glycerol | 1300 | nsf.gov |

| Pseudomonas strain (biofilm) | Recombinant P450 monooxygenase | Octane (B31449) | 1300 | frontiersin.org |

| Synechocystis sp. PCC 6803 | Engineered fatty alcohol pathway | CO₂ | 100 | frontiersin.org |

| Synechocystis sp. PCC 6803 | Engineered fatty alcohol pathway | CO₂ | 526 ± 5 | acs.org |

| Clostridium co-culture | Syngas fermentation | Syngas | ~4.5 | frontiersin.org |

*Production rate in mg/day. Co-culture titer in mmol C·L⁻¹·d⁻¹ (0.045 mmol C·L⁻¹·d⁻¹ n-octanol).

While much of the research on microbial production of octanols has focused on the linear isomer 1-octanol, the principles and engineered pathways for producing long-chain and branched alcohols are relevant to the potential microbial synthesis of branched octanols like 6-Ethyl-3-octanol. Engineering microbial metabolism to introduce branching at specific positions requires tailoring enzyme specificity and pathway design.

Enzymatic Synthesis and Biocatalysis of Branched Alcohols

Enzymes play a crucial role in the synthesis and modification of alcohols, offering advantages such as high selectivity and operation under mild conditions. Biocatalytic approaches are being developed for the synthesis of branched alcohols.

Enzymes like alcohol dehydrogenases (ADHs) are widely used for the reduction of carbonyl compounds to alcohols or the oxidation of alcohols to carbonyls, often with high enantioselectivity rsc.orgmdpi.com. Ene-reductases (EREDs) can be combined with ADHs in biocatalytic cascades to produce chiral, branched alcohols from α,β-unsaturated carbonyl compounds through a double reduction process rsc.org.

Lipases are commonly employed in esterification and transesterification reactions, which can involve alcohols. Studies have investigated the enzymatic esterification of fatty acids with various alcohols, including linear and branched structures google.comresearchgate.net. For example, lipases have been used for the esterification of ferulic acid with linear alcohols (propanol to octadecanol) and branched alcohols like isopropanol (B130326) and 2-octanol (B43104) google.com. While the yields for secondary branched alcohols like 2-octanol were lower compared to linear alcohols, this demonstrates the potential for enzymatic reactions involving branched octanol (B41247) isomers google.com.

Research into the enzymatic synthesis of biolubricants has also involved the esterification of fatty acids with branched alcohols catalyzed by lipases researchgate.net. While using branched acids can be challenging, the esterification of linear fatty acids with branched alcohols has been successfully performed researchgate.net.

Specific enzymes involved in the microbial production of 1-octanol, such as thioesterases with selectivity towards octanoyl-ACP, acyl-CoA synthetases, and acyl-CoA reductases, are examples of biocatalysts relevant to octanol synthesis nsf.gov. Engineering the specificity of these enzymes could potentially lead to the production of branched octanol isomers.

The application of biocatalysis for the synthesis of branched octanols like this compound would likely involve identifying or engineering enzymes capable of catalyzing the formation of the specific branched structure or modifying existing octanol precursors at the desired positions.

Biotransformation Pathways and Mechanisms (non-human)

Biotransformation in non-human organisms involves the metabolic conversion of compounds by enzymes, influencing their persistence and fate in the environment and within biological systems. Alcohols and fatty acids undergo various biotransformation processes in microorganisms and other organisms.

A primary pathway for the metabolism of primary alcohols in mammals is oxidation to the corresponding carboxylic acid, with the aldehyde as a transient intermediate. These carboxylic acids can then be degraded via mitochondrial β-oxidation, a stepwise process that removes C2 units europa.eu. Branched aliphatic acids are also subject to degradation, potentially through microsomal ω- or ω-1 oxidation followed by β-oxidation europa.eu. This suggests that branched alcohols, after initial oxidation to the corresponding acids, could enter similar degradation pathways.

Microorganisms possess diverse enzymatic capabilities for biotransformation. Fungi, for example, can metabolize various organic compounds through enzymatic action mdpi.com. While specific pathways for the biotransformation of this compound in non-human organisms are not detailed in the provided search results, general mechanisms for the metabolism of branched alcohols and fatty acids by microbial and other enzymatic systems would apply. These mechanisms typically involve oxidation, reduction, hydrolysis, and conjugation reactions, aimed at detoxifying or utilizing the compounds.

The influence of biotransformation on the fate of chemicals in organisms has been studied, and biotransformation can significantly affect the accumulation of organic chemicals researchgate.net. Understanding the specific enzymes and pathways involved in the biotransformation of branched octanols in relevant non-human organisms is important for assessing their environmental impact and potential biodegradation.

Environmental Fate and Remediation Research

Biodegradation Studies of Octanols

Biodegradation is a primary process by which organic compounds are broken down by microorganisms in the environment. Studies on various octanol (B41247) isomers, particularly 1-octanol (B28484), provide relevant information regarding the potential biodegradability of 6-Ethyl-3-octanol.

Research indicates that linear alcohols like 1-octanol are generally considered readily biodegradable under aerobic conditions. For instance, 1-octanol was observed to be degraded within 2 days in various environmental water samples in biodegradation tests acs.org. Another study using freshwater microbial communities showed that 1-octanol was a readily biodegradable reference compound, with significant carbon incorporation into biomass and release as CO2 within 2 to 4 days unil.chnih.gov. Specifically, compound mass balances for 1-octanol showed between 6 and 25% substrate carbon incorporation into biomass and 25 to 45% released as CO2 when dosed at concentrations between 0.1 to 10 mg C per liter nih.gov. Further studies on 1-octanol biodegradation in water screening tests demonstrated 60% degradation after 6 days and 97% after 43 days europa.eu.

The biodegradation of n-octane, a related alkane, has been reported to occur via pathways involving the formation of 1-octanol, followed by oxidation to octanoic acid taylorandfrancis.com. Microorganisms can oxidize alkanes under aerobic conditions, typically starting with the oxidation of the terminal methyl group to form the corresponding alcohol taylorandfrancis.com. While this compound is a branched alcohol, the general principles of microbial degradation of alcohols suggest that it may also be subject to biodegradation, although the rate and extent could differ compared to linear isomers due to steric hindrance or the need for specific metabolic pathways. Data specifically on the biodegradation of branched octanols like this compound is less commonly reported.

Environmental Distribution and Transport Research

The distribution and transport of a chemical in the environment are significantly influenced by its physical-chemical properties, such as water solubility and the octanol-water partition coefficient (Kow). The Kow is a key parameter used to predict the partitioning of organic chemicals between aqueous and organic phases, serving as a surrogate for partitioning into soil organic matter, sediments, and biota researchgate.netunh.eduacs.orgepa.govresearchgate.net. A higher Kow value indicates a greater tendency for a compound to partition into organic phases, suggesting lower water solubility and a higher potential for adsorption to soil and sediment particles, as well as bioaccumulation acs.orgresearchgate.netasianpubs.org.

The octanol-water partition coefficient (Kow) for this compound has been computationally estimated.

| Compound | log Kow (Computed) |

| This compound | 2.974 chemeo.com |

This log Kow value of 2.974 suggests that this compound has a moderate tendency to partition into organic phases compared to water. Compounds with log Kow values between 0 and 3 are sometimes considered to be within an "environmental safety zone" regarding acute toxicity, although higher values increase the risk of bioaccumulation researchgate.net. The log Kow is widely used in environmental models to estimate dissolved concentrations in water, bioconcentration factors, and soil and sediment adsorption coefficients acs.org.

Salinity can also influence the water solubility and partitioning behavior of organic chemicals, with studies showing diminished solubility and increased Kow values in artificial seawater compared to distilled-deionized water for various compounds researchgate.net. This suggests that the distribution and transport of this compound in saline environments might differ from freshwater systems.

Advanced Oxidation Processes in Environmental Contexts

Advanced Oxidation Processes (AOPs) are effective methods for degrading organic pollutants in water and soil by generating highly reactive species, primarily hydroxyl radicals (•OH) acs.orgresearchgate.netttu.eersc.orgresearchgate.net. These radicals are powerful oxidizing agents that can break down a wide range of organic contaminants, potentially leading to their mineralization into carbon dioxide and water researchgate.netresearchgate.net.

AOPs are considered a reasonable solution for treating biologically toxic or non-degradable substances and have been applied to various organic contaminants, including alcohols acs.orgrsc.orgresearchgate.netresearchgate.net. While no specific studies on the application of AOPs for the remediation of this compound were found, the general reactivity of alcohols towards strong oxidants like hydroxyl radicals suggests that AOPs could be a viable option for its degradation in contaminated environmental matrices.

Different AOP systems exist, utilizing combinations of oxidants (e.g., O3, H2O2), catalysts (e.g., metal ions, photocatalysts), and irradiation (e.g., UV) ttu.ee. The efficiency of AOPs can be influenced by factors such as the chemical structure of the pollutant, the concentration of the pollutant, the presence of other substances in the matrix, and operational parameters like pH and oxidant dose acs.orgresearchgate.netresearchgate.net.

Research on the oxidation of other alcohols, such as the catalytic oxidation of primary alcohols to carbonyl compounds, demonstrates the susceptibility of the alcohol functional group to oxidative degradation researchgate.netresearchgate.net. This supports the potential for AOPs to transform or mineralize this compound in environmental remediation efforts. AOPs can also be used as a pre-treatment step to increase the biodegradability and lower the toxicity of contaminated water ttu.ee.

| Remediation Technology | Principle | Potential Application to this compound |

| Biodegradation | Microbial breakdown of organic compounds | Potential, based on studies of related octanols, but may vary with branching |

| Advanced Oxidation | Generation of reactive radicals (e.g., •OH) to oxidize pollutants | Potential, as alcohols are susceptible to oxidation by AOPs |

Further research specifically investigating the biodegradation pathways, kinetics, and the effectiveness of various AOPs for this compound would provide a more comprehensive understanding of its environmental fate and guide the selection of appropriate remediation technologies.

Q & A

Basic: What are the common synthetic routes for 6-Ethyl-3-octanol, and how can their efficiency be compared experimentally?

Methodological Answer:

Synthesis of this compound typically involves Grignard reactions or hydroboration-oxidation of alkenes. To compare efficiency:

- Grignard Route : React ethylmagnesium bromide with a ketone precursor (e.g., 3-octanone), followed by acid workup. Monitor reaction progress via thin-layer chromatography (TLC).

- Hydroboration-Oxidation : Use borane-THF complex with 3-ethyl-1-octene, followed by oxidation with H₂O₂/NaOH.

Efficiency Metrics :

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect O-H stretch (~3200–3600 cm⁻¹) and C-O stretches (~1050–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion peak (m/z ≈ 144) and fragmentation patterns .

- Chromatography : GC-MS for purity checks, comparing retention times with standards .

Advanced: How can researchers resolve contradictions in reported enantiomeric activity of this compound?

Methodological Answer:

Contradictions often arise from stereochemical impurities or assay variability. Steps to address:

Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to ensure >99% enantiomeric excess (ee) .

Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .

Biological Assays : Replicate activity tests under controlled conditions (pH, temperature) using standardized cell lines. Cross-validate with circular dichroism (CD) to correlate stereochemistry with activity .

Statistical Analysis : Apply ANOVA to compare datasets from independent studies, identifying outliers or methodological biases .

Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetics in vitro and in vivo?

Methodological Answer:

- In Vitro :

- In Vivo :

- Rodent Models : Administer via oral gavage or IV, collect blood samples at timed intervals. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate half-life and bioavailability .

- Tissue Distribution : Radiolabel this compound with ¹⁴C, followed by autoradiography or scintillation counting .

Advanced: How can computational modeling predict this compound’s physicochemical properties and reactivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems using AMBER or GROMACS .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict pKa (acid dissociation of hydroxyl group) .

- QSAR Models : Train models with datasets of analogous alcohols to predict logP, solubility, and metabolic pathways .

- Validation : Compare computational results with empirical data (e.g., experimental logP via shake-flask method) .

Advanced: What strategies mitigate data reproducibility issues in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Catalyst Standardization : Pre-activate chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) under inert atmospheres .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track conversion and enantioselectivity in real-time .

- Open Science Practices :

Basic: How should researchers design toxicity assays for this compound in aquatic models?

Methodological Answer:

- Acute Toxicity : Expose Daphnia magna to graded concentrations (OECD 202 guidelines), measuring LC₅₀ over 48 hours .

- Chronic Effects : Use zebrafish embryos (FET assay) to assess developmental abnormalities (e.g., yolk sac edema) over 96 hours .

- Data Analysis : Apply probit regression for dose-response curves and EC50 calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.